5-Fluoroindole propanol phosphate
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Overview
Description
5-Fluoroindole propanol phosphate is an organic compound belonging to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position, specifically a 5-fluoroindole group attached to a propanol phosphate group
Preparation Methods
The synthesis of 5-fluoroindole propanol phosphate involves several steps. One common method includes the electrophilic fluorination of indole derivatives. For instance, trifluoromethyl hypofluorite can be used to introduce a fluorine atom into the indole ring . The resulting fluorinated indole can then be further reacted with propanol and phosphate groups under controlled conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoroindole propanol phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives.
Scientific Research Applications
5-Fluoroindole propanol phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoroindole propanol phosphate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the conversion of substrates into tryptophan. The molecular pathways involved in this process include the disruption of enzyme-substrate interactions and the stabilization of enzyme-inhibitor complexes.
Comparison with Similar Compounds
5-Fluoroindole propanol phosphate can be compared with other similar compounds, such as:
5-Fluoroindole: A simpler derivative that lacks the propanol phosphate group but retains the fluorinated indole structure.
3-Fluoroindole: Another fluorinated indole derivative with the fluorine atom at a different position on the indole ring.
Indole-3-propionic acid: A compound with a similar propanol group but without the fluorine atom.
The uniqueness of 5-fluoroindole propanol phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tryptophan synthase and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C11H13FNO4P |
---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C11H13FNO4P/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-17-18(14,15)16/h3-4,6-7,13H,1-2,5H2,(H2,14,15,16) |
InChI Key |
YVYGGBFCYXRNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCOP(=O)(O)O |
Origin of Product |
United States |
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